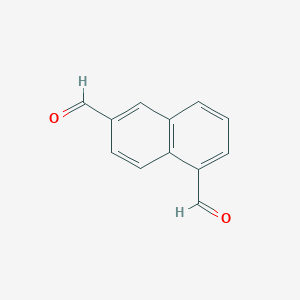![molecular formula C14H10Cl2N2O2S B182741 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole CAS No. 6706-79-2](/img/structure/B182741.png)
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMSO2-Benzimidazole or DBIM, and it is a derivative of benzimidazole.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its high potency and selectivity towards cancer cells. The compound has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limitations of using the compound include its low solubility in water, which may affect its bioavailability, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole. One direction is to investigate the compound's potential as a chemotherapeutic agent for various types of cancer. Another direction is to study the compound's mechanism of action and identify its molecular targets. Additionally, research can be conducted to improve the compound's solubility and bioavailability, making it more effective in vivo.
Métodos De Síntesis
The synthesis of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole is a multi-step process that involves the reaction of 2,4-dichloro-5-methylphenylsulfonyl chloride with benzimidazole in the presence of a base such as triethylamine. The reaction yields the desired product, which is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
6706-79-2 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O2S |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
1-(2,4-dichloro-5-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-9-6-14(11(16)7-10(9)15)21(19,20)18-8-17-12-4-2-3-5-13(12)18/h2-8H,1H3 |
Clave InChI |
YRZOBZSUXNGLCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
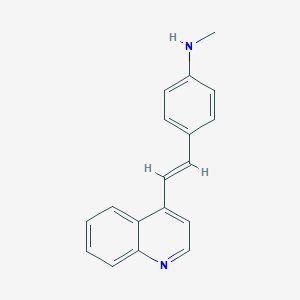

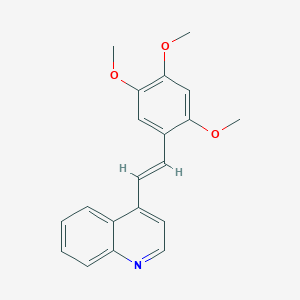
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
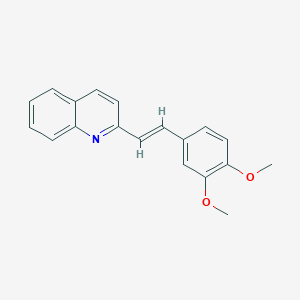
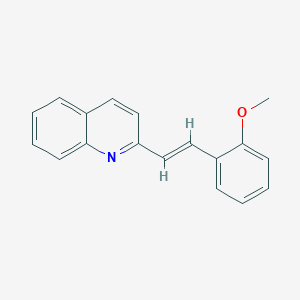
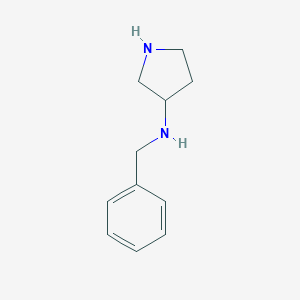

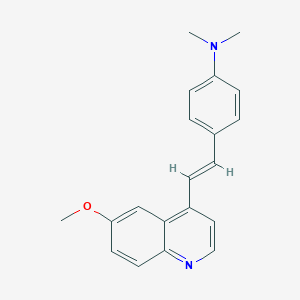
![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
